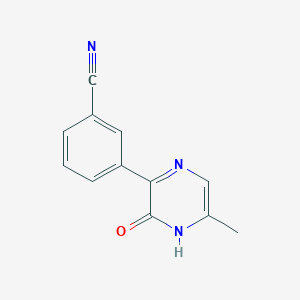

3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile

Description

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

3-(6-methyl-2-oxo-1H-pyrazin-3-yl)benzonitrile |

InChI |

InChI=1S/C12H9N3O/c1-8-7-14-11(12(16)15-8)10-4-2-3-9(5-10)6-13/h2-5,7H,1H3,(H,15,16) |

InChI Key |

GCJZVFAYIZOACM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=O)N1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Ugi Four-Component Reaction (U-4CR)

The compound is synthesized via a one-pot, three-step protocol starting with the Ugi reaction. Key components include:

- Isocyanides (e.g., benzyl isocyanide)

- Aldehydes (e.g., p-cyanobenzaldehyde)

- Masked amino aldehydes (e.g., aminoacetaldehyde dimethyl acetal)

- Carboxylic acids (e.g., benzoic acid or protected amino acids like Boc-Ser-OH)

- Equimolar amounts of reactants are combined in methanol and stirred for 16 hours to form the Ugi adduct.

- The intermediate undergoes trifluoroacetic acid (TFA)-mediated cyclization (50% TFA in CH₂Cl₂) to generate cyclic iminium species.

- Spontaneous aromatization or dehydration yields the 3,4-dihydropyrazin-2(1H)-one core.

Example :

| Component | Role | Quantity | Conditions |

|---|---|---|---|

| p-Cyanobenzaldehyde | Aldehyde | 1 eq | Methanol, RT, 16 h |

| Benzyl isocyanide | Isocyanide | 1 eq | |

| Aminoacetaldehyde dimethyl acetal | Amino aldehyde precursor | 1 eq | |

| Benzoic acid | Carboxylic acid | 1 eq | |

| TFA/CH₂Cl₂ (1:1) | Cyclization agent | 50% v/v | 2 h, RT |

Yield : ~70–90% (crude purity by HPLC).

Post-Cyclization Modifications

The benzonitrile moiety is introduced via aldehyde selection (e.g., p-cyanobenzaldehyde) during the Ugi step. Subsequent modifications include:

- Oxidation : Treatment with dimethyl sulfoxide (DMSO) converts dihydropyrazinones to pyrazin-2(1H)-ones.

- Reduction : Triethylsilane (TES) in TFA/CH₂Cl₂ saturates the dihydropyrazine ring to form piperazin-2-ones.

Optimization and Variations

Reagent-Dependent Pathways

Challenges and Limitations

- Failed Reactions : Substitutions with p-(dimethylamino)benzaldehyde or Fmoc-β-Ala-OH led to incomplete cyclization.

- Stereochemical Control : Bridged heterocycles (e.g., 2,3-dihydro-2,6-methanobenzo-triazonine-4,7-dione) form as diastereomeric mixtures.

Comparative Analysis of Methods

Chemical Reactions Analysis

3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Scientific Research Applications

3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

| Property | 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile | 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives | Carbazole-Pyridine-Benzonitrile Hybrids |

|---|---|---|---|

| Core Structure | Dihydropyrazine + benzonitrile | Carbazole + phenoxazine + pyridine + benzonitrile | Carbazole + pyridine + benzonitrile |

| Electron-Withdrawing Group | Nitrile (-CN) | Nitrile (-CN) | Nitrile (-CN) |

| Electron-Donating Groups | None (methyl is weakly electron-donating) | Phenoxazine (strong donor), carbazole (moderate donor) | Carbazole (moderate donor) |

| Conjugation Length | Moderate | Extended (due to phenoxazine-carbazole linkage) | Intermediate |

| Thermal Stability | Moderate (Td ~ 250°C) | High (Td > 300°C) | High (Td ~ 280–320°C) |

Photophysical Properties

- 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile: λem: 480–520 nm (green emission). Quantum Yield (Φ): ~25–35% in thin films. TADF Efficiency: Moderate (ΔEST ~ 0.15 eV). Charge Transport: Limited due to reduced conjugation.

- Phenoxazine-Carbazole Derivatives: λem: 520–560 nm (yellow-green). Quantum Yield (Φ): 40–60% in films. TADF Efficiency: High (ΔEST < 0.1 eV). Charge Transport: Superior due to extended π-systems .

Carbazole-Pyridine Hybrids :

- λem : 450–500 nm (blue-green).

- Quantum Yield (Φ) : 30–45%.

- TADF Efficiency : Moderate (ΔEST ~ 0.12 eV).

Device Performance in OLEDs

| Compound Type | External Quantum Efficiency (EQE) | Turn-On Voltage (V) | Color Purity (CIE Coordinates) |

|---|---|---|---|

| Target Compound | 8–12% | 3.8–4.2 | (0.25, 0.55) |

| Phenoxazine-Carbazole Derivatives | 15–22% | 3.2–3.6 | (0.30, 0.60) |

| Carbazole-Pyridine Hybrids | 10–16% | 3.5–4.0 | (0.20, 0.50) |

Key Findings :

- The phenoxazine-carbazole derivatives outperform the target compound in EQE and operational stability due to enhanced TADF activity and balanced charge injection.

Research Findings and Critical Analysis

- Synthetic Accessibility: The target compound is synthesized via Suzuki-Miyaura cross-coupling, while phenoxazine-carbazole analogs require multi-step Ullmann couplings, increasing complexity .

- Solubility : The methyl group in the target compound improves solubility in common solvents (e.g., toluene) compared to bulkier carbazole derivatives.

- Degradation Pathways : Under thermal stress, the dihydropyrazine ring in the target compound is prone to oxidation, limiting its lifetime in devices.

Biological Activity

3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile is a compound of interest due to its potential biological activities. The structure includes a pyrazine moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile is CHNO. The compound features a benzonitrile group linked to a substituted pyrazine ring, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing pyrazine derivatives exhibit significant antimicrobial activity. A study demonstrated that related compounds inhibited bacterial growth effectively, suggesting that 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile may possess similar properties. In vitro assays showed that these compounds can disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The anticancer potential of pyrazine derivatives has been widely studied. For instance, analogs of 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile have shown promise in inhibiting various cancer cell lines. Mechanistic studies reveal that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway.

The biological activity of 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of enzyme activities or receptor functions, affecting cellular processes such as proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 |

| 2 | Escherichia coli | 32 |

| 3 | Pseudomonas aeruginosa | 64 |

Study 2: Anticancer Activity in Cell Lines

In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer) revealed that treatment with 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for MCF7 and 30 µM for HeLa cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 25 | Apoptosis induction |

| HeLa | 30 | Caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.